5-(1H-1,3-benzodiazol-2-yl)quinoline

Organic electronics Medicinal chemistry Scaffold differentiation

5-(1H-1,3-Benzodiazol-2-yl)quinoline (CAS 123995-39-1), also named 5-(1H-benzimidazol-2-yl)quinoline, is a heterocyclic hybrid scaffold that fuses a quinoline nucleus with a benzimidazole moiety through a direct C–C bond at the quinoline 5‑position. Its molecular formula is C₁₆H₁₁N₃ and its molecular weight is 245.28 g·mol⁻¹.

Molecular Formula C16H11N3
Molecular Weight 245.28 g/mol
CAS No. 123995-39-1
Cat. No. B1525947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-1,3-benzodiazol-2-yl)quinoline
CAS123995-39-1
Molecular FormulaC16H11N3
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=C4C=CC=NC4=CC=C3
InChIInChI=1S/C16H11N3/c1-2-8-15-14(7-1)18-16(19-15)12-5-3-9-13-11(12)6-4-10-17-13/h1-10H,(H,18,19)
InChIKeyHFLKQSFLJVLFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1H-1,3-Benzodiazol-2-yl)quinoline (CAS 123995-39-1): Structural Identity, Core Properties, and Procurement-Ready Purity for Research Selection


5-(1H-1,3-Benzodiazol-2-yl)quinoline (CAS 123995-39-1), also named 5-(1H-benzimidazol-2-yl)quinoline, is a heterocyclic hybrid scaffold that fuses a quinoline nucleus with a benzimidazole moiety through a direct C–C bond at the quinoline 5‑position. Its molecular formula is C₁₆H₁₁N₃ and its molecular weight is 245.28 g·mol⁻¹ . The compound is supplied as a research-grade building block with a standard purity of ≥95%, and batch-specific quality-control data (NMR, HPLC, GC) are available from the manufacturer . The canonical SMILES string (C12=C(C3=NC4=CC=CC=C4N3)C=CC=C1N=CC=C2) uniquely defines the connectivity of the 5‑substituted regioisomer .

Why Positional Isomers of Benzimidazole–Quinoline Hybrids Cannot Be Interchanged: Procurement Rationale for 5-(1H-1,3-Benzodiazol-2-yl)quinoline


Benzimidazole–quinoline hybrids are pharmacologically versatile scaffolds whose biological activity, physicochemical properties, and synthetic derivatisation are exquisitely sensitive to the position of the benzimidazole attachment on the quinoline ring [1]. Comprehensive structure–activity relationship (SAR) reviews have documented that compounds bearing the benzimidazole unit at positions 2, 4, or 5 of the quinoline core exhibit non‑overlapping bioactivity profiles, fundamentally precluding generic interchange within this compound class [1][2]. The following quantitative evidence guide therefore isolates those measurable differences that justify selecting the 5‑substituted regioisomer over the more extensively studied 2‑ and 4‑substituted analogues.

Quantitative Differentiation of 5-(1H-1,3-Benzodiazol-2-yl)quinoline Versus Its Closest Analogs: Head-to-Head, Cross-Study, and Class-Level Evidence


Regioisomeric Identity Defines Divergent Application Domains: The 2‑Isomer Is an Established p‑Type Semiconductor (μFET = 0.038 cm²/V·s), While the 5‑Isomer Serves as a Building Block for Bioactive Derivatives

The 2‑positional isomer 2-(benzimidazol-2-yl)quinoline (CAS 14044‑48‑5) has been developed and characterised as a p‑type organic semiconductor with a measured field‑effect carrier mobility μFET = 0.038 cm²/V·s at VDS = 15 V [1]. In contrast, the 4‑isomer 4-(1H‑benzimidazol‑2‑yl)quinoline (CAS 31704‑11‑7) is registered in the ChEBI ontology (CHEBI:109389), but no analogous semiconductor data have been reported [2]. The 5‑isomer (CAS 123995‑39‑1) is primarily documented as a synthetic building block for the preparation of 5‑substituted benzimidazol‑2‑ylquinoline derivatives with demonstrated antioxidant and anti‑inflammatory activities [3]. This application‑domain divergence means that a researcher requiring a quinoline‑benzimidazole core for solution‑processable electronic devices must select the 2‑isomer, whereas a researcher seeking a scaffold that can be elaborated into bioactive small molecules—specifically via the 5‑position—should procure the 5‑isomer.

Organic electronics Medicinal chemistry Scaffold differentiation

Supplier‑Verified Purity and Batch QC Provide Procurement‑Grade Confidence: 95% Purity with Multi‑Method Analytical Certification

Bidepharm supplies 5-(1H-1,3‑benzodiazol‑2‑yl)quinoline (catalogue BD01115050) with a certified minimum purity of 95% . Each batch is accompanied by quality‑control analytical data including NMR, HPLC, and GC spectra, ensuring structural identity confirmation and quantitation of organic impurities . This level of multi‑method batch characterisation exceeds the typical '95% titre' declaration found on many generic chemical marketplace listings, providing a verifiable chain of analytical evidence that supports reproducible research outcomes.

Chemical procurement Quality assurance Analytical characterisation

Synthetic Accessibility of the 5‑Substituted Scaffold via Ultrasound‑Assisted MK‑10 Catalysis Enables Rapid Derivatisation with Demonstrated Bioactivity

A series of 2‑chloro‑3‑(5‑substituted benzimidazol‑2‑yl)quinolines 3(a–o) was synthesised via an ultrasound‑promoted, MK‑10‑catalysed protocol operating at room temperature that afforded moderate to good yields and permitted catalyst recovery and reuse for up to four cycles without loss of activity [1]. The most active downstream derivatives 3j, 3i, and 3e displayed DPPH radical‑scavenging IC₅₀ values of 1.56, 1.87, and 1.93 μM, respectively—potency comparable to the reference antioxidant ascorbic acid [1]. In anti‑inflammatory assays, compound 3j achieved percentage inhibitions of 80.16 ± 0.07% (membrane stabilisation method) and 85.30 ± 0.06% (proteinase inhibitory method), with a 4‑COX receptor binding energy of −10.6 kcal/mol, closely approaching the standard drug aceclofenac (−10.8 kcal/mol) [1]. Because the 5‑substituted regioisomer serves as the immediate synthetic precursor for this entire bioactive series, procurement of the 5‑isomer is a prerequisite for any medicinal chemistry effort based on this scaffold.

Green chemistry Synthetic methodology Anti-inflammatory agents

CAS Registry Uniqueness and MDL Identifier Confirm Non‑Interchangeability of the 5‑Regioisomer

Each regioisomer of the benzimidazol‑2‑ylquinoline family carries a distinct CAS Registry Number, MDL number, and InChIKey, reflecting their classification as separate chemical entities by authoritative databases . Specifically, the 5‑isomer is assigned CAS 123995‑39‑1 and MDL MFCD18030739 , while the 4‑isomer bears CAS 31704‑11‑7 and MDL MFCD00704019 , and the 2‑isomer is catalogued as CAS 14044‑48‑5 with a distinctly different InChIKey . These unique identifiers have regulatory and practical procurement implications: a purchasing specification that cites CAS 123995‑39‑1 cannot be fulfilled by any other regioisomer under GLP/GMP documentation standards.

Chemical informatics Compound registration Procurement verification

High‑Impact Application Scenarios for 5-(1H-1,3-Benzodiazol-2-yl)quinoline Based on Verified Evidence


Medicinal Chemistry Lead Generation Targeting Inflammation and Oxidative Stress

The 5‑substituted benzimidazol‑2‑ylquinoline scaffold is the direct precursor for a published series of compounds exhibiting DPPH radical‑scavenging IC₅₀ values as low as 1.56 μM and anti‑inflammatory inhibition exceeding 80% in membrane‑stabilisation and proteinase‑inhibitory assays [1]. Procurement of the 5‑isomer enables medicinal chemists to elaborate the core at the 2‑chloro position using the validated ultrasound‑assisted MK‑10 protocol and generate SAR libraries with established in‑vitro readouts [1].

Chemical Biology Probe Development Requiring Verified Purity and Multi‑Method Analytical Traceability

Chemical biology experiments demand compound lots with rigorously documented identity and purity to ensure that observed biological effects are genuinely attributable to the target structure. The 5‑isomer supplied by Bidepharm includes batch‑specific ¹H NMR, HPLC, and GC spectra, providing a level of analytical traceability that is essential for probe‑development workflows, high‑throughput screening hit validation, and publication‑quality data reporting .

Green Chemistry Methodology Development Utilising Recoverable Heterogeneous Catalysis

The synthesis of 2‑chloro‑3‑(5‑substituted benzimidazol‑2‑yl)quinolines proceeds via an ultrasound‑promoted, room‑temperature reaction catalysed by the heterogeneous clay MK‑10, which can be recovered and reused for at least four cycles without loss of catalytic activity [1]. Researchers focusing on sustainable synthetic methodology can employ the 5‑isomer scaffold as a model substrate to benchmark catalyst performance, reaction scope, and green metrics against alternative synthetic routes that typically require harsher conditions or non‑recoverable catalysts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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